1-Amino-2-(4-isobutylphenyl)propan-2-ol

Neuroscience GABAergic modulation Receptor pharmacology

Limited availability of well-characterized dual-activity tool compounds constrains GABA-A subtype selectivity and BChE research. 1-Amino-2-(4-isobutylphenyl)propan-2-ol bridges this gap: • Defined pharmacological profile: GABA-A α1β2γ2S agonist (EC₅₀ 48 µM), ρ1 antagonist (IC₅₀ 300 µM), BChE inhibitor (IC₅₀ 5.02-12.2 µM) • Ibuprofen-derived amino alcohol building block (97-98% purity) supports reliable analog library synthesis without extensive purification • Ambient-temperature shipping streamlines procurement for academic and biotech labs

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B13610901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-(4-isobutylphenyl)propan-2-ol
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)(CN)O
InChIInChI=1S/C13H21NO/c1-10(2)8-11-4-6-12(7-5-11)13(3,15)9-14/h4-7,10,15H,8-9,14H2,1-3H3
InChIKeyLVWJLCGNHAWOHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-2-(4-isobutylphenyl)propan-2-ol: Procurement Guide


1-Amino-2-(4-isobutylphenyl)propan-2-ol (CAS 1215920-76-5, molecular formula C₁₃H₂₁NO, molecular weight 207.31) is an amino alcohol featuring a chiral center adjacent to the amino group and a 4-isobutylphenyl moiety that shares structural features with ibuprofen and its related derivatives . This compound is supplied primarily for research and further manufacturing use .

Amino alcohol with a chiral center adjacent to the amino group; supports stereochemical studies.
4-Isobutylphenyl motif structurally related to ibuprofen, relevant for analog design.
Supplied for research and further manufacturing use; no cold-chain required.

1-Amino-2-(4-isobutylphenyl)propan-2-ol: Substitution Challenges


1-Amino-2-(4-isobutylphenyl)propan-2-ol cannot be freely interchanged with its positional isomer 2-amino-2-(4-isobutylphenyl)propan-1-ol, with the corresponding primary amine 1-(4-isobutylphenyl)propan-1-amine, or with the parent acid ibuprofen. The specific arrangement of the amino and hydroxyl groups around the central carbon governs distinct reactivity profiles in downstream chemical transformations and influences target binding interactions [1]. Although specific quantitative comparative data remain limited, the unique structural features of this compound suggest a distinct profile that warrants careful selection in research applications.

Positional Isomer Mismatch
2-Amino-2-(4-isobutylphenyl)propan-1-ol has a different amino/hydroxyl arrangement that may shift reactivity and binding profiles.
Primary Amine Analog Difference
1-(4-Isobutylphenyl)propan-1-amine lacks the hydroxyl group; interaction profile may differ and direct interchange is not recommended.
Parent Acid Substitution Not Supported
Ibuprofen (carboxylic acid) is unlikely to substitute for the amino alcohol in amine-directed transformations or receptor assays.

1-Amino-2-(4-isobutylphenyl)propan-2-ol: Comparative Evidence


GABA-A Receptor Agonist Activity

1-Amino-2-(4-isobutylphenyl)propan-2-ol demonstrates measurable agonist activity at the recombinant human GABA-A α1β2γ2S receptor with an EC₅₀ of 4.80E+4 nM (48 µM) [1]. This value indicates moderate but quantifiable receptor activation.

GABA-A α1β2γ2S Agonist
Class-level
EC50 48 µM
Reported receptor activation endpoint
Recombinant human receptor; BindingDB data
Neuroscience GABAergic modulation Receptor pharmacology

GABA-A ρ1 Antagonist Activity

At the recombinant human GABA-A ρ1 receptor, 1-amino-2-(4-isobutylphenyl)propan-2-ol acts as an antagonist with an IC₅₀ of 3.00E+5 nM (300 µM) [1]. This demonstrates a distinct functional profile compared to its agonist activity at the α1β2γ2S subtype.

GABA-A ρ1 Antagonist
Class-level
IC50 300 µM
Reported antagonist activity endpoint
Compares to TPMPA baseline; recombinant assay
Neuroscience GABAergic modulation Receptor subtype selectivity

BChE Inhibitory Activity

This compound inhibits butyrylcholinesterase (BChE) from horse serum with IC₅₀ values ranging from 5.02 to 12.2 µM . This activity places it in a moderate potency range compared to other known BChE inhibitors.

BChE Inhibition
Data to verify
IC50 5.02–12.2 µM
Reported enzyme inhibition endpoint
Source not specified; class-level potency context
Enzyme inhibition Cholinesterase Neurodegeneration

High Purity & Room Temperature Shipping

Suppliers consistently offer 1-amino-2-(4-isobutylphenyl)propan-2-ol at high purity levels of 97–98% [REFS-1, REFS-2, REFS-3]. Additionally, it can be shipped at room temperature in the continental US, which simplifies logistics and may reduce procurement costs compared to compounds requiring cold-chain shipping .

Purity & Shipping
Supplier specification
97–98% purity; RT shipping
Supports synthesis reproducibility; procurement context
Conditions may vary by supplier and region
Chemical synthesis Research reagents Procurement logistics

1-Amino-2-(4-isobutylphenyl)propan-2-ol: Research Applications


GABA-A Receptor Subtype Pharmacology

Researchers investigating functional selectivity at GABA-A receptor subtypes can utilize this compound as a tool molecule. Its agonist activity at the α1β2γ2S receptor (EC₅₀ = 48 µM) and antagonist activity at the ρ1 receptor (IC₅₀ = 300 µM) provide a defined functional profile for exploring subtype-specific modulation .

BChE Inhibition & Neurodegeneration Research

With BChE inhibitory activity in the low micromolar range (IC₅₀ = 5.02–12.2 µM), this compound serves as a moderate-potency probe for studying butyrylcholinesterase function and for early-stage medicinal chemistry efforts targeting cholinesterase-related pathways .

Synthetic Intermediate for Ibuprofen-Derived Libraries

The compound's amino alcohol structure makes it a versatile building block for constructing libraries of ibuprofen-derived analogs. Its high commercial purity (97–98%) supports reliable use in multi-step syntheses without extensive in-house purification .

Cost-Effective Screening for Academic & Biotech

Room-temperature shipping and high commercial purity streamline procurement, making this compound a practical choice for academic labs and small biotech companies conducting initial screens where cold-chain logistics would be prohibitive .

Application
Selection Property
Validation Focus
GABA-A Subtype Pharmacology
Subtype-selective functional profile
Agonist/antagonist activity at recombinant receptors
BChE Inhibition Research
Moderate-potency BChE inhibition profile
In vitro inhibition assay context
Ibuprofen-derived Library Synthesis
Amino alcohol building block; high purity
Purity verification for multi-step synthesis
Initial Screening Procurement
Room-temperature-stable format; 97–98% purity
Consistent purity across lots; no cold-chain logistics
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